molecular formula C9H17ClN4O B1456095 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride CAS No. 1354952-90-1

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride

Cat. No. B1456095
CAS RN: 1354952-90-1
M. Wt: 232.71 g/mol
InChI Key: KCOCXYILENNONU-UHFFFAOYSA-N
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Description

“2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” is a chemical compound with the CAS Number: 1354952-90-1 . It has a molecular weight of 232.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” is 1S/C9H16N4O.ClH/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9;/h9-10H,3-6H2,1-2H3;1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure .


Physical And Chemical Properties Analysis

“2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” is a powder that is stored at room temperature . The IR absorption spectra of similar 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Antifungal Agent Development

The triazole ring present in this compound is known for its antifungal properties. Researchers have utilized derivatives of 1,2,4-triazole in the development of new antifungal agents. These compounds have been tested against strains such as Candida albicans and Rhizopus oryzae, showing promising results in inhibiting fungal growth .

Anticancer Research

Compounds containing the 1,2,4-triazole moiety have been synthesized and evaluated for their potential as anticancer agents. Studies have indicated that these derivatives exhibit selective cytotoxicity against various cancer cell lines, making them candidates for further investigation in cancer treatment .

Organic Synthesis

The structural motif of 1,2,4-triazole is beneficial in organic synthesis. It serves as a stable building block for constructing complex molecules due to its resistance to hydrolysis and oxidation, even under harsh conditions. This stability is crucial for reactions that require stringent conditions .

Supramolecular Chemistry

In supramolecular chemistry, the ability of a molecule to form hydrogen bonds is essential. The 1,2,4-triazole core of this compound can engage in hydrogen bonding, which is useful for creating larger, complex structures through non-covalent interactions .

Chemical Biology

In chemical biology, the compound’s triazole ring can be used for bioconjugation. This involves attaching biomolecules to one another or to other materials, which is important for studying biological processes and developing diagnostic tools .

Materials Science

The unique properties of the 1,2,4-triazole ring make it an interesting candidate for materials science applications. Its high thermal stability and strong dipole moment can be exploited in the design of new materials with specific electronic or optical properties .

Safety and Hazards

The safety information for “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” and similar compounds could involve further exploration of their potential anticancer properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9;/h9-10H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOCXYILENNONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2CNCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
Reactant of Route 2
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
Reactant of Route 3
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
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2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
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2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
Reactant of Route 6
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride

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